molecular formula C10H15N5 B11736702 N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11736702
M. Wt: 205.26 g/mol
InChI Key: SJXVCTBZFZQJOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 1-methyl-1H-pyrazol-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate in dimethylformamide (DMF).

Major Products Formed:

Scientific Research Applications

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access .

Comparison with Similar Compounds

  • 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde
  • 1-Methyl-1H-pyrazol-4-amine
  • 3,5-Dimethyl-1H-pyrazole

Comparison: N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine is unique due to its dual pyrazole structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers enhanced stability and potential for diverse chemical modifications .

Biological Activity

N-[(1,3-Dimethyl-1H-pyrazol-4-YL)methyl]-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and structure-activity relationships (SAR).

  • Molecular Formula : C₇H₁₃N₃
  • Molecular Weight : 139.20 g/mol
  • CAS Number : 1547979-06-5

Recent studies have indicated that compounds containing the pyrazole moiety exhibit a variety of biological activities, including:

  • Antiproliferative Effects : These compounds have shown significant antiproliferative activity against various cancer cell lines. For instance, N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides demonstrated submicromolar antiproliferative activity while affecting mTORC1 signaling pathways and autophagy processes in MIA PaCa-2 pancreatic cancer cells .

Biological Activity Data

Activity Cell Line IC₅₀ (µM) Mechanism
AntiproliferativeMIA PaCa-2< 1Inhibition of mTORC1 and modulation of autophagy
CytotoxicityHepG25Induction of apoptosis via mitochondrial pathways
AnticancerMDA-MB-2310.5Cell cycle arrest and apoptosis induction
Autophagy modulationVarious cancer cellsVariesDisruption of autophagic flux under nutrient stress

Case Study 1: Antiproliferative Activity

In a study examining the effects of pyrazole derivatives on cancer cells, it was found that N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides reduced mTORC1 activity significantly. The treatment led to increased levels of LC3-II, indicating enhanced autophagic activity under basal conditions but impaired flux during nutrient refeeding .

Case Study 2: Mechanistic Insights

Another investigation into the structure–activity relationship revealed that modifications to the pyrazole ring can enhance anticancer properties. For example, substituting different aryl groups on the pyrazole scaffold resulted in varying degrees of cytotoxicity against breast and liver cancer cell lines, highlighting the importance of molecular structure in biological efficacy .

Structure–Activity Relationship (SAR)

The SAR studies indicate that:

  • Substituents on the Pyrazole Ring : Modifications can significantly alter biological activity.
  • Aryl Group Variations : Different aryl substituents can enhance or diminish anticancer properties.
  • Linker Length and Type : The nature of the linker between the pyrazole moiety and other functional groups affects both potency and selectivity.

Properties

Molecular Formula

C10H15N5

Molecular Weight

205.26 g/mol

IUPAC Name

N-[(1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine

InChI

InChI=1S/C10H15N5/c1-8-9(6-15(3)13-8)4-11-10-5-12-14(2)7-10/h5-7,11H,4H2,1-3H3

InChI Key

SJXVCTBZFZQJOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CNC2=CN(N=C2)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.